Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a synthetic compound that belongs to the class of diazino pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-DIMETHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, organometallic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with HER2 and its mutants. The compound binds to the active site of HER2, inhibiting its activity and preventing downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and progression .
Comparison with Similar Compounds
- 1-(2,4-DIMETHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE
- 1-(3,4-DIMETHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4-DIONE
Uniqueness: 1-(3,4-DIMETHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and its potent inhibitory activity against HER2 and its mutants. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-6-propan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N4O2/c1-10(2)20-8-14-15(18-9-20)21(17(23)19-16(14)22)13-6-5-11(3)12(4)7-13/h5-7,10,18H,8-9H2,1-4H3,(H,19,22,23) |
InChI Key |
XAGKYOQSWVOTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(CN(CN3)C(C)C)C(=O)NC2=O)C |
Origin of Product |
United States |
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